4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one, or 4-Methyl-TBD, is a synthetic molecule and a member of the benzodiazepine family. It has been studied for its potential use in a variety of medical applications, including as an anxiolytic and anticonvulsant. 4-Methyl-TBD has been studied extensively in laboratory settings, and is increasingly being considered for clinical trials. In
作用機序
The mechanism of action of 4-Methyl-TBD is not completely understood. However, it is believed to act as an agonist at GABA-A receptors, which are responsible for mediating the effects of the neurotransmitter GABA. It is thought that 4-Methyl-TBD enhances the effects of GABA, leading to anxiolytic, anticonvulsant, and hypnotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-TBD have been studied in a variety of laboratory and clinical settings. In animal models, 4-Methyl-TBD has been shown to reduce anxiety-related behaviors and to reduce seizure activity. In humans, 4-Methyl-TBD has been shown to reduce anxiety and to induce sedation. It has also been shown to reduce heart rate and respiration rate, and to reduce blood pressure.
実験室実験の利点と制限
The use of 4-Methyl-TBD in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable in a variety of conditions. It is also effective at low doses, making it suitable for use in animal models and in vitro systems. However, there are some limitations to using 4-Methyl-TBD in laboratory experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the system. Additionally, it is not approved for use in humans, so any studies involving human subjects must be conducted in a controlled clinical setting.
将来の方向性
Given the promising results of laboratory and clinical studies, there are a number of potential future directions for the research and development of 4-Methyl-TBD. These include further studies into the mechanism of action of 4-Methyl-TBD and the development of more effective formulations. Additionally, further studies into the potential therapeutic applications of 4-Methyl-TBD in the treatment of anxiety, seizures, and insomnia are warranted. Finally, further research into the safety and efficacy of 4-Methyl-TBD in humans is also necessary before it can be approved for use in clinical settings.
合成法
4-Methyl-TBD can be synthesized in a two-step process. The first step involves the synthesis of the precursor, 1-methyl-4-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one (1-Methyl-Cl-TBD). This is accomplished by the reaction of 3-chloro-1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one (Cl-Methyl-Oxo-TBD) with an amine, such as ethylamine, in the presence of a base, such as sodium hydroxide. The second step involves the conversion of 1-Methyl-Cl-TBD into 4-Methyl-TBD by the reaction of 1-Methyl-Cl-TBD with a reducing agent, such as sodium borohydride.
科学的研究の応用
4-Methyl-TBD has been studied extensively in laboratory settings, with research focusing on its potential use as an anxiolytic, anticonvulsant, and hypnotic. It has been studied in animal models and in vitro systems, as well as in human clinical trials. The results of these studies have indicated that 4-Methyl-TBD has potential for use in the treatment of anxiety, seizures, and insomnia.
特性
IUPAC Name |
4-methyl-2,5-dihydro-1H-1,4-benzodiazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-7-8-4-2-3-5-9(8)11-6-10(12)13/h2-5,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHNMBZHUMMDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2NCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,4,5-tetrahydrobenzo[e]-1,4-diazepin-3-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。